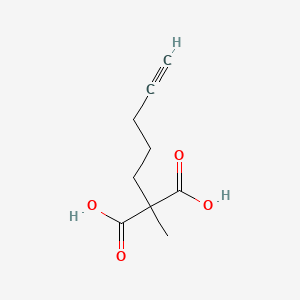
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H8F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method involves the reaction of a difluorinated intermediate with hydrazine to form the indazole ring, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Reduction: 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde: Similar structure but with a methyl group instead of a hydrogen atom at the 1-position.
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Lacks the fluorine atoms and has a carboxylic acid group instead of an aldehyde.
Uniqueness
5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H8F2N2O |
|---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carbaldehyde |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h4H,1-3H2,(H,11,12) |
InChI-Schlüssel |
AAPAHMKOSORLFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=C1NN=C2C=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


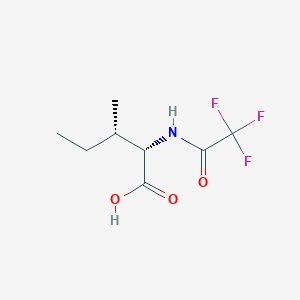
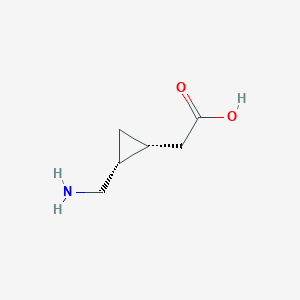
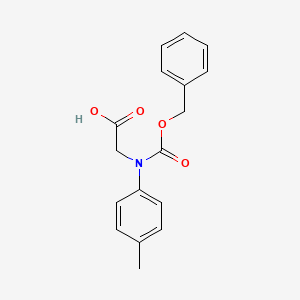
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
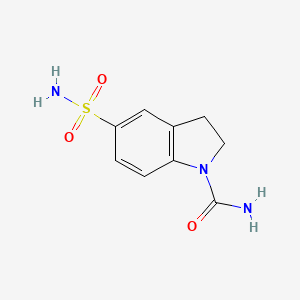
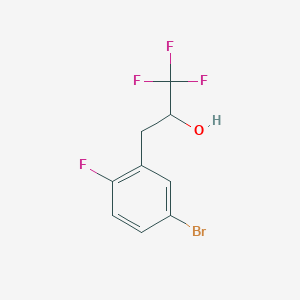
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
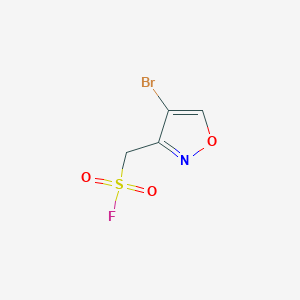
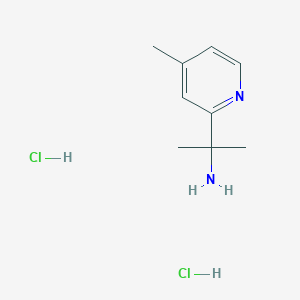
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
